molecular formula C7H10ClO2P B14315292 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one CAS No. 109011-55-4

4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one

Cat. No.: B14315292
CAS No.: 109011-55-4
M. Wt: 192.58 g/mol
InChI Key: PUGMKBOHBDBYNA-UHFFFAOYSA-N
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Description

4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is a chemical compound with a unique structure that includes a phosphorus atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of 4-chloro-3,5-dimethylphenol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphorus-containing ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a phosphine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one ketone.

    Reduction: Formation of 4-chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one phosphine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying phosphorus metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The phosphorus atom in the ring structure plays a crucial role in these interactions, contributing to the compound’s unique reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound.

    4-Chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one ketone: An oxidized derivative.

    4-Chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one phosphine: A reduced derivative.

Uniqueness

4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

109011-55-4

Molecular Formula

C7H10ClO2P

Molecular Weight

192.58 g/mol

IUPAC Name

4-chloro-1-hydroxy-3,5-dimethyl-2H-1λ5-phosphinine 1-oxide

InChI

InChI=1S/C7H10ClO2P/c1-5-3-11(9,10)4-6(2)7(5)8/h3H,4H2,1-2H3,(H,9,10)

InChI Key

PUGMKBOHBDBYNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CP(=O)(C1)O)C)Cl

Origin of Product

United States

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